5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

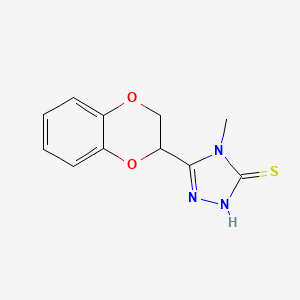

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxin ring fused with a triazole ring, which imparts distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiol Group

The thiol group serves as a nucleophile, reacting with electrophilic agents such as alkyl/aryl halides or heterocyclic bromides.

Mechanistic Insight : The thiol’s nucleophilicity is critical for forming sulfur-linked hybrids, particularly with electron-deficient heterocycles like nitrothiazoles, which are pharmacologically relevant .

Condensation Reactions

The thiol group participates in condensation with aldehydes to form Schiff bases (azomethines).

Structural Impact : Substituents on the aldehyde influence electronic and steric properties, affecting binding to biological targets like bacterial enzymes .

Oxidative Coupling and Cyclization

Under oxidative conditions, the thiol group facilitates cyclization or dimerization.

Reactivity Note : Oxidative conditions favor tautomerization from thiol to thione, altering electronic properties for downstream applications .

Functional Group Interconversion

The thiol group can be oxidized or reduced to modify reactivity.

| Reaction Type | Reagent | Product | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂/I₂ | Disulfide (-S-S-) | Enhances stability but reduces solubility . |

| Reduction | NaBH₄ | Not observed | Thiol remains intact under mild reducing conditions . |

Practical Limitation : Oxidation to disulfides is reversible but less explored due to diminished pharmacological utility.

Metal Coordination Complexes

The thiol and triazole nitrogen atoms act as ligands for metal ions.

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II)/Zn(II) | Tetrahedral or square planar complexes | Enhanced antimicrobial and catalytic activity . |

Synergy : Metal coordination often amplifies bioactivity, as seen in copper complexes targeting S. aureus (MIC: 0.43–1.8 μM) .

Key Reactivity Trends

-

Thiol Specificity : Reactions predominantly occur at the -SH group due to its high nucleophilicity .

-

Benzodioxin Role : The electron-rich benzodioxin moiety stabilizes intermediates via resonance, directing substitution to the triazole ring .

-

Pharmacological Optimization : Modifications at the 3rd position (e.g., nitrothiazole) correlate with improved kinase inhibition (e.g., JNK IC₅₀: 108 nM) .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit strong antimicrobial properties. For instance, research on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives revealed promising activity against various bacterial strains and fungi. These findings suggest that similar modifications to the structure of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could yield potent antimicrobial agents capable of overcoming resistance mechanisms in pathogens .

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. The mechanism typically involves inhibition of ergosterol synthesis in fungal cell membranes. Compounds structurally related to this compound have shown efficacy against various fungal pathogens. This opens avenues for developing new antifungal therapies that could address emerging resistant strains .

Anticancer Potential

The anticancer properties of triazole derivatives are also noteworthy. Molecular docking studies have indicated that compounds similar to this compound can interact with DNA and proteins involved in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells . This suggests a potential role for this compound in cancer therapy.

Crop Protection

The structural characteristics of triazoles make them suitable candidates for use as fungicides in agriculture. The ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by various fungi. Research into the application of triazole derivatives has shown their effectiveness in controlling plant pathogens while being less harmful to beneficial microorganisms .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized triazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The results indicated that modifications in the thiol group could enhance the antimicrobial potency .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .

Mécanisme D'action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may act as an allosteric effector, modifying the function of hemoglobin and increasing its oxygen affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-hydroxymethyl-2-furfural (5-HMF): Known for its ability to increase hemoglobin oxygen affinity.

N-ethylmaleimide (NEM): Used in biochemical research for its reactivity with thiol groups.

Diformamidine disulfide: Another compound with similar thiol reactivity.

Uniqueness

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combined benzodioxin and triazole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents .

Activité Biologique

The compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The triazole ring is formed through cyclization reactions that can be catalyzed by various reagents under controlled conditions. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. In a study assessing various triazole derivatives, it was found that compounds with electron-donating groups at specific positions on the triazole ring exhibited enhanced antibacterial potency compared to standard antibiotics like vancomycin and ciprofloxacin .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.125 - 8 | S. aureus, E. coli |

| Standard Antibiotics | 0.68 - 2.96 | S. aureus, E. coli |

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro evaluations on various cancer cell lines such as MDA-MB-231 and PC3 demonstrated that it possesses cytotoxic effects with IC50 values above 100 µM, indicating selective toxicity towards cancer cells while sparing normal cells . The low cytotoxicity profile suggests potential for therapeutic use with minimal side effects.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have highlighted its inhibitory effects on enzymes related to metabolic disorders and neurodegenerative diseases. For instance, it has been tested against acetylcholinesterase and α-glucosidase enzymes—key targets in Alzheimer's disease and Type 2 diabetes mellitus respectively .

Structure-Activity Relationship (SAR)

The SAR studies of triazoles indicate that modifications at the benzodioxin moiety significantly influence biological activity. The presence of methyl groups and other substituents can enhance lipophilicity and improve interaction with biological targets. Compounds with phenolic groups or additional thiol functionalities have demonstrated increased potency against various pathogens .

Case Studies

- Antibacterial Efficacy : A study conducted by Mermer et al. synthesized a series of quinolone-triazole hybrids which were tested alongside our compound for antibacterial properties. It was noted that compounds with similar structural motifs exhibited MIC values lower than those of traditional antibiotics .

- Anticancer Screening : In research published in MDPI journals, derivatives of triazoles were evaluated against breast cancer cell lines where the compound displayed significant inhibitory effects compared to control groups .

Q & A

Q. What are the established synthetic routes for 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol?

Basic

The compound is synthesized via cyclocondensation and alkylation. A common approach involves:

Forming a hydrazinecarbothioamide precursor (e.g., reacting thiosemicarbazide with substituted benzodioxin carbonyl derivatives).

Cyclizing the precursor under basic conditions to yield the triazole-thiol core.

Alkylating the thiol group using reagents like 1-iodobutane or bromo-ethanones to introduce substituents .

Key purification steps include recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane).

Q. How can reaction conditions be optimized for synthesizing S-alkylated derivatives of this compound?

Advanced

Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, improving alkylation efficiency .

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems .

Post-reaction, monitor progress via TLC and confirm purity using HPLC (C18 column, methanol/water mobile phase) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Basic

- Elemental analysis : Validates empirical formula (C, H, N, S content) .

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- HPLC : Assesses purity (>95% by area normalization) .

Advanced

- NMR (¹H/¹³C) : Assigns regiochemistry of substituents (e.g., benzodioxin coupling patterns) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do structural modifications (e.g., methoxy or nitro groups) influence pharmacological activity?

Advanced

- Methoxy substituents : Enhance lipophilicity, improving membrane permeability. For example, 2,4-dimethoxyphenyl analogs show increased antifungal activity (MIC ~2 µg/mL against Candida albicans) .

- Nitro groups : Electron-withdrawing effects stabilize charge-transfer complexes, boosting antimicrobial potency but may increase cytotoxicity .

Structure-activity relationship (SAR) studies use in vitro assays (broth microdilution for MICs) and molecular docking (targeting fungal CYP51 or bacterial gyrase) .

Q. What methodologies resolve contradictions in reported synthetic yields?

Advanced

Discrepancies in yields (e.g., 40% vs. 70% for alkylation steps) arise from:

- Reagent purity : Use freshly distilled bromo-ethanones to avoid hydrolysis byproducts .

- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent thiol oxidation .

Reproducibility is validated via interlaboratory studies and kinetic analysis (e.g., Arrhenius plots to identify optimal temperatures) .

Q. How are salts of this compound synthesized, and what advantages do they offer?

Advanced

Salts (e.g., Na⁺, Zn²⁺, piperidinium) are prepared by:

Reacting the thiol with metal hydroxides or organic bases in ethanol.

Precipitating salts via solvent evaporation or antisolvent addition .

Advantages include:

- Enhanced solubility (e.g., sodium salts in aqueous buffers for bioavailability studies).

- Stabilization of reactive thiolate ions for further functionalization .

Q. What safety protocols are essential when handling this compound?

Basic

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : –20°C under argon for long-term stability; desiccators for short-term use .

Q. How can computational methods predict the bioactivity of novel derivatives?

Advanced

- Molecular docking : Screens against targets (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina.

- QSAR models : Correlate substituent descriptors (logP, polar surface area) with antimicrobial IC₅₀ values .

Validate predictions with in vitro assays to refine computational parameters .

Q. What strategies mitigate thiol oxidation during synthesis?

Advanced

- Antioxidants : Add 1–2% (w/w) ascorbic acid or EDTA to reaction mixtures.

- Inert atmosphere : Schlenk line techniques prevent O₂ exposure during alkylation .

- Protecting groups : Use trityl groups for thiol protection, removed post-synthesis with TFA .

Q. How are conflicting bioactivity results interpreted across studies?

Advanced

Contradictions (e.g., variable MICs against E. coli) are addressed by:

Propriétés

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-14-10(12-13-11(14)17)9-6-15-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQYFFSCZDILKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.